7-Fluoro-1H-indazole-3-carbonitrile
Overview
Description
7-Fluoro-1H-indazole-3-carbonitrile is a heterocyclic compound with the following chemical formula: C8H4FN3 . It belongs to the indazole family of heterocyclic compounds. Indazoles have gained significant attention in medicinal chemistry due to their diverse applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of indazoles. Notably, transition metal-catalyzed reactions have yielded good to excellent yields with minimal byproducts. For instance, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles by N–N bond formation using oxygen as the terminal oxidant. This strategy has been successfully employed to synthesize a wide variety of 1H-indazoles .
Molecular Structure Analysis
The molecular structure of This compound consists of an indazole core with a fluorine atom at the 7-position and a cyano group (carbonitrile) at the 3-position. The compound’s chemical formula is C8H4FN3 .
Scientific Research Applications
Photostable NIR Probe for Mitochondria
One notable application of a derivative of 7-Fluoro-1H-indazole-3-carbonitrile is in the field of bioimaging, particularly as a photostable near-infrared (NIR) probe for mitochondria in living cells. The development of Indazo-Fluors, which are donor-acceptor-type biheteroaryl fluorophores synthesized through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles, showcases the utility of these compounds. A specific derivative, Indazo-Fluor 3l, was highlighted for its low molecular weight and emission wavelength over 720 nm in the solid state, indicating its potential as a superior photostable and low cytotoxicity agent for in vivo mitochondria imaging compared to commercially available trackers (Cheng et al., 2016).
Organic Synthesis
In organic synthesis, this compound derivatives have been utilized in the development of novel tricyclic compounds. For example, novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives, which contain both biologically active pyrimidine and indazole templates, were synthesized using a base-catalyzed three-component reaction. This reaction highlights the versatility of this compound derivatives in constructing complex molecular architectures that could have further applications in medicinal chemistry and drug development (Shinde & Jeong, 2016).
Properties
IUPAC Name |
7-fluoro-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZPHJQZVGTIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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